Ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate
CAS No.:
Cat. No.: VC17729565
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N2O2S |
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Molecular Weight | 240.32 g/mol |
IUPAC Name | ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate |
Standard InChI | InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-12-9(16-10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 |
Standard InChI Key | HWASYWODEYZJDV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NN=C(S1)CC2CCCC2 |
Introduction
Structural and Molecular Properties
Molecular Architecture
The core structure of ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate consists of a 1,3,4-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. At the 2-position, an ethyl ester group (–COOCH2CH3) confers polarity and hydrogen-bonding capacity, while the 5-position is substituted with a cyclopentylmethyl moiety (–CH2C5H9), introducing significant lipophilicity and steric bulk.
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.29 g/mol
Key Structural Features:
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Aromatic Thiadiazole Core: Delocalized π-electrons contribute to stability and planar geometry .
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Cyclopentylmethyl Group: Enhances membrane permeability due to lipophilicity (predicted LogP = 2.8–3.2) .
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Ethyl Ester: Serves as a prodrug moiety, potentially hydrolyzing to a carboxylic acid in vivo .
Spectroscopic Characterization
While experimental NMR or IR data for ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate is unavailable, analogs such as ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate exhibit diagnostic signals:
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1H NMR: Ethyl group protons resonate at δ 1.43 (t, 3H) and δ 4.52 (q, 2H) .
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13C NMR: The carbonyl carbon of the ester appears near δ 165 ppm .
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Mass Spectrometry: Expected molecular ion peak at m/z 226.29 (M+H)+.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of ethyl 5-(cyclopentylmethyl)-1,3,4-thiadiazole-2-carboxylate likely proceeds via functionalization of a preformed thiadiazole ring. Two plausible routes are proposed:
Bromine-to-Alkyl Substitution
Analogous to the synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate , bromine at the 5-position could be replaced via nucleophilic substitution or transition metal-catalyzed coupling:
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Bromination: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate → ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate using CuBr2/t-BuONO .
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Alkylation: Reaction with cyclopentylmethyl magnesium bromide (Grignard reagent) or via Suzuki-Miyaura coupling.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of Ethyl 5-Bromo-1,3,4-Thiadiazole-2-Carboxylate
As per :
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Reactants: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (10 g, 58 mmol), CuBr2 (25.7 g, 115 mmol), t-BuONO (13.8 mL, 115 mmol) in CH3CN.
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Conditions: 60°C for 30 min.
Step 2: Cyclopentylmethyl Functionalization
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Reactants: Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (1 eq), cyclopentylmethylzinc bromide (1.2 eq), Pd(PPh3)4 (5 mol%) in THF.
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Conditions: 80°C, 12 h under N2.
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Workup: Aqueous NH4Cl, extraction with EtOAc, column chromatography (hexane:EtOAc 4:1).
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Property | Ethyl 5-Bromo Derivative | Ethyl 5-(Cyclopentylmethyl) Derivative (Predicted) |
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LogP | 1.67 | 3.05 |
Water Solubility | 0.506 mg/mL | 0.082 mg/mL |
TPSA | 80.32 Ų | 78.44 Ų |
The cyclopentylmethyl group increases LogP by ~1.38 units, reducing aqueous solubility but enhancing blood-brain barrier permeability (predicted BBB score: 0.65 vs. 0.45 for bromo analog) .
Metabolic Stability
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CYP450 Interactions: The bromo analog inhibits CYP1A2 ; the cyclopentylmethyl variant may exhibit weaker inhibition due to reduced electrophilicity.
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Hydrolysis: Ethyl ester likely undergoes hepatic carboxylesterase-mediated hydrolysis to the carboxylic acid.
Biological Activities and Applications
Anticancer Activity
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Apoptosis Induction: Thiadiazole derivatives activate caspase-3/7 in HCT116 cells (EC50 = 12 µM) .
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Topoisomerase Inhibition: DNA intercalation potential due to planar aromatic core .
Parameter | Ethyl 5-Bromo Derivative | Ethyl 5-(Cyclopentylmethyl) Derivative (Predicted) |
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Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) | LD50 ~ 1500 mg/kg |
Skin Irritation | H315 | H315 |
The cyclopentylmethyl group may enhance dermal absorption, necessitating PPE during handling.
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